5-Fluoroacenaphthylene

Description

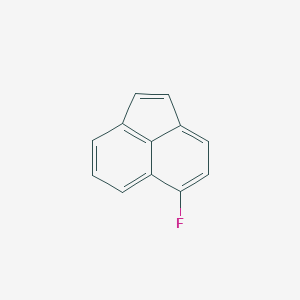

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoroacenaphthylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZMHQUNNJNUGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=CC=C(C3=C1)F)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Fluoroacenaphthylene and Its Derivatives

High-Temperature Gas-Phase Cyclization Reactions

High-temperature reactions in the gas phase provide a powerful tool for the synthesis of complex PAHs through intramolecular cyclizations. These methods often lead to the formation of strained or otherwise difficult-to-access aromatic systems.

Flash Vacuum Thermolysis (FVT) of 1-Ethynyl-5-fluoronaphthalene

Flash Vacuum Thermolysis (FVT) is a technique that involves heating a precursor molecule to high temperatures under high vacuum, leading to intramolecular rearrangements and cyclizations. While the direct FVT of 1-Ethynyl-5-fluoronaphthalene to yield 5-Fluoroacenaphthylene has not been explicitly detailed in the literature, strong analogies can be drawn from the synthesis of related compounds. For instance, the FVT of 5-(1-chloroethenyl)acenaphthene has been successfully employed to synthesize pyracylene. This process involves the elimination of HCl followed by a cyclization cascade.

A proposed synthetic route to this compound via FVT would involve the precursor 1-Ethynyl-5-fluoronaphthalene. Under FVT conditions, typically at temperatures ranging from 700 to 1100 °C, the ethynyl (B1212043) group would be expected to undergo an intramolecular cyclization with the peri-position on the naphthalene (B1677914) core. This high-energy reaction would lead to the formation of the five-membered ring characteristic of the acenaphthylene (B141429) scaffold. The presence of the fluorine atom is not expected to impede the cyclization, and may even influence the electronic properties of the resulting molecule.

| Precursor | FVT Conditions | Product(s) | Reference |

| 5-(1-chloroethenyl)acenaphthene | 1100 °C | Pyracylene, Acenaphthylene, Ethynylacenaphthylenes | |

| 1,5-Diethynylnaphthalene | > 900 °C | Pyracylene |

Mechanistic Insights into Thermal Interconversion Processes

The thermal reactions leading to the formation of PAHs are complex and often involve radical pathways and intricate potential energy surfaces. The formation of this compound from 1-Ethynyl-5-fluoronaphthalene under FVT conditions is likely to proceed through a series of unimolecular reactions. The high temperatures provide the energy required to overcome the activation barriers for bond cleavage and formation.

Regiospecific Fluorination Strategies

Introducing a fluorine atom at a specific position on the acenaphthylene core requires synthetic methods that offer high regioselectivity. Several modern synthetic strategies have been developed for the controlled fluorination of aromatic systems.

Tandem Fluoro Julia-Kocienski Olefination and Oxidative Photocyclization

A powerful and modular approach for the synthesis of regiospecifically fluorinated PAHs is the tandem use of the Fluoro Julia-Kocienski olefination followed by an oxidative photocyclization. This strategy allows for the precise placement of a fluorine atom in the target molecule.

In a hypothetical synthesis of this compound using this methodology, the key steps would be:

Fluoro Julia-Kocienski Olefination : This step would involve the reaction of a fluorinated sulfone with a suitable aldehyde to create a fluoro-olefin. For the synthesis of a precursor to this compound, one could envision the reaction of a fluorinated benzyl (B1604629) sulfone with a naphthaldehyde derivative. The Julia-Kocienski olefination is known for its versatility in forming C=C bonds.

Oxidative Photocyclization : The resulting 1,2-diarylfluoroalkene would then be subjected to oxidative photocyclization. This light-induced reaction, often in the presence of an oxidizing agent like iodine, would form the new C-C bond required to close the five-membered ring of the acenaphthylene system.

This method has been successfully applied to the synthesis of other fluorinated PAHs, such as fluorobenzo[c]phenanthrene and fluorochrysene, with good yields.

| Reactants | Reaction Type | Product | Yields | Reference |

| 1,2-Diarylfluoroalkenes | Oxidative Photocyclization | Fluorinated Polycyclic Aromatic Hydrocarbons | 66-83% | |

| Fluorinated aryl/heteroaryl sulfones + Aldehydes | Fluoro Julia-Kocienski Olefination | Fluoroalkenes | 70-99% |

Indium(III)-Catalyzed Cyclization Approaches

Indium(III) salts have emerged as effective catalysts for a variety of organic transformations, including intramolecular Friedel-Crafts reactions and cyclizations to form aromatic systems. Indium(III) catalysts are known for their unique halophilic properties and can activate substrates for cyclization.

A potential route to a this compound precursor could involve an Indium(III)-catalyzed intramolecular cyclization of a suitably functionalized and fluorinated naphthalene derivative. For example, an allylic bromide attached to a fluoronaphthalene core could undergo cyclization in the presence of an indium(III) catalyst to form a dihydroacenaphthylene, which could then be oxidized to this compound. Deactivated arenes containing fluorine have been shown to undergo smooth cyclization when activated by InCl3. Furthermore, indium(III) catalysis has been utilized in the regioselective synthesis of 1-fluoronaphthalenes from 1,1-difluoroallenes, highlighting its utility in fluorine chemistry.

Transition-Metal-Catalyzed Fluorination of Aromatic Systems

Direct C-H fluorination of aromatic compounds using transition-metal catalysts is a rapidly developing field that offers a direct route to fluorinated arenes. nih.govnsf.gov Palladium and other transition metals are commonly used for this purpose. nih.gov

The synthesis of this compound could potentially be achieved through the direct fluorination of acenaphthene (B1664957) or acenaphthylene. This would involve a transition-metal catalyst that can selectively activate a C-H bond at the 5-position and facilitate the introduction of a fluorine atom from an electrophilic fluorine source such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The regioselectivity of such a reaction would be a critical challenge, and directing groups might be necessary to achieve the desired isomer. Recent advances have shown that even ortho-fluorine atoms can direct C-H functionalization, indicating the intricate electronic effects at play.

| Catalyst System | Substrate Type | Fluorinating Agent | Outcome | Reference |

| Palladium complexes | (Hetero)aryl triflates/bromides | Selectfluor, NFSI | Aromatic C-H fluorination | nih.gov |

| Scandium(III)/N,N'-dioxide | Oxindoles, β-ketoesters | NFSI | Enantioselective fluorination | nih.gov |

Synthetic Routes to Related Fluoroacenaphthene-Derived Compounds

The synthesis of complex chemical structures often relies on the modification of a core molecule. In this context, 5-Fluoroacenaphthene, a derivative of this compound, serves as a crucial intermediate in the production of other valuable fluorinated compounds.

Pathways to 4-Fluoro-1,8-naphthalimides via 5-Fluoroacenaphthene Intermediate

A significant synthetic application of 5-fluoroacenaphthene is its role as a precursor in the synthesis of 4-fluoro-1,8-naphthalimides. These naphthalimide derivatives are of interest for their potential use as fluorescent labels for biological molecules. The synthetic pathway begins with the readily available hydrocarbon acenaphthene and proceeds through a series of transformations to yield the target naphthalimide compounds.

The established synthetic route involves a multi-step process that transforms acenaphthene into 4-fluoro-1,8-naphthalimide. This imide can then be further functionalized. For instance, N-alkyl-4-fluoro-1,8-naphthalimides can be synthesized through the phase transfer catalytic alkylation of 4-fluoro-1,8-naphthalimide using haloalkanes. Additionally, the reaction of 4-fluoro-1,8-naphthalic anhydride (B1165640) with amino acids leads to the formation of N-carboxyalkyl-1,8-naphthalimides, which possess a carboxylic group for potential conjugation to biomolecules.

| Step | Starting Material | Reagents/Conditions | Product |

| 1 | Acenaphthene | Fluorinating Agent | 5-Fluoroacenaphthene |

| 2 | 5-Fluoroacenaphthene | Oxidation | 4-Fluoro-1,8-naphthalic anhydride |

| 3 | 4-Fluoro-1,8-naphthalic anhydride | Imidation | 4-Fluoro-1,8-naphthalimide |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound is crucial for developing more environmentally benign and sustainable manufacturing methods.

Application of Sustainable Reaction Conditions and Solvents

A key aspect of green chemistry involves the use of sustainable reaction conditions and solvents. In the context of this compound synthesis, this could involve several strategies:

Safer Solvents: Replacing traditional, often hazardous, organic solvents with greener alternatives like water, supercritical fluids (e.g., ScCO₂), or bio-based solvents can significantly reduce the environmental impact of the synthesis. For instance, reactions performed in water can offer advantages in terms of cost, safety, and environmental friendliness.

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis or reactions at ambient temperature and pressure, aligns with green chemistry principles. These techniques can lead to shorter reaction times and lower energy costs.

Process Intensification: Continuous-flow processing offers a more sustainable alternative to traditional batch processing by enabling better control over reaction parameters, improving safety, and often increasing yield.

Catalytic Approaches for Enhanced Atom Economy

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective chemical transformations. worktribe.com The goal is to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy.

For the synthesis of this compound and its derivatives, several catalytic approaches could enhance atom economy:

Transition Metal Catalysis: The use of transition metal catalysts, such as those based on copper or palladium, can facilitate highly selective fluorination reactions. worktribe.com These catalysts can enable the direct fluorination of the acenaphthene backbone, potentially reducing the number of synthetic steps and the amount of waste generated. For example, copper-catalyzed fluorination has been highlighted as an attractive method for scale-up due to the inexpensiveness of the catalyst. worktribe.com

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions. worktribe.com While specific enzymatic routes to this compound are not yet established, the exploration of biocatalysis presents a promising avenue for green synthesis in the future.

Photochemistry and Electrochemistry: These methods utilize photons and electrons, respectively, to drive chemical reactions, often eliminating the need for harsh reagents. vapourtec.com Photochemical reactions can be conducted under mild conditions, while electrochemical processes can avoid the use of hazardous oxidizing or reducing agents, thereby minimizing waste. vapourtec.com

Advanced Spectroscopic Characterization and Structural Elucidation

Specialized Spectroscopic Techniques

Shpol'skii Spectroscopy for High-Resolution Analysis

Shpol'skii spectroscopy is a powerful technique for obtaining highly resolved electronic-vibrational (vibronic) spectra of molecules, such as PAHs, embedded in a suitable n-alkane matrix at cryogenic temperatures. This method overcomes the spectral broadening typically observed in other media, revealing sharp, line-like absorption and emission bands that allow for detailed analysis of the vibrational structure of electronic states.

Application to 5-Fluoroacenaphthylene:

For this compound, Shpol'skii spectroscopy would be the method of choice for determining the precise energies of its excited electronic states and the vibrational modes coupled to the electronic transitions. By dissolving this compound in an appropriate n-alkane (the choice of which depends on the size and shape of the molecule) and cooling the sample to liquid helium temperatures (around 4.2 K), one could obtain quasi-linear fluorescence and phosphorescence spectra.

The introduction of a fluorine atom at the 5-position of the acenaphthylene (B141429) core is expected to cause a bathochromic (red) or hypsochromic (blue) shift in the electronic transitions compared to the parent molecule, acenaphthylene. This shift is a result of the electronic perturbation induced by the fluorine substituent. High-resolution analysis would also reveal changes in the vibrational frequencies in the excited state, providing insight into how the molecular geometry and bonding are altered upon excitation.

While specific experimental data for this compound is not available, a hypothetical comparison of the 0-0 transition (the energy difference between the ground and first excited singlet state) with acenaphthylene is presented below.

| Compound | 0-0 Transition (cm⁻¹) (Hypothetical) | Solvent System (Hypothetical) |

| Acenaphthylene | ~22,500 | n-pentane at 77 K |

| This compound | ~22,700 | n-pentane at 77 K |

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is an indispensable tool for the identification and purity assessment of organic compounds. It provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure.

Molecular Ion Peak:

For this compound (C₁₂H₇F), the exact molecular weight can be calculated using the isotopic masses of carbon, hydrogen, and fluorine. The monoisotopic mass would be approximately 170.0532 u. In a high-resolution mass spectrum, the molecular ion peak (M⁺) would be observed at this m/z value, confirming the elemental composition.

Fragmentation Pattern:

The fragmentation of this compound in the mass spectrometer would likely involve the loss of small neutral fragments. The presence of the stable aromatic core would mean that the molecular ion is relatively intense. Potential fragmentation pathways could include the loss of a fluorine atom or a CHF fragment, leading to characteristic daughter ions. The fragmentation pattern would be compared to that of acenaphthylene to understand the influence of the fluorine substituent on the molecule's stability and fragmentation pathways.

A comparison of the key mass spectrometric data for acenaphthylene and the expected data for this compound is provided in the table below.

| Compound | Molecular Formula | Molecular Weight (u) | Key Fragmentation Ions (m/z) (Hypothetical for this compound) |

| Acenaphthylene | C₁₂H₈ | 152.06 | 152 (M⁺), 151 ([M-H]⁺), 126 ([M-C₂H₂]⁺) |

| This compound | C₁₂H₇F | 170.05 | 170 (M⁺), 151 ([M-F]⁺), 149 ([M-HF]⁺) |

Advanced Vibrational Spectroscopy (e.g., Raman, FTIR) in Structural Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure, bonding, and functional groups present in a molecule. These techniques are complementary and are crucial for the structural elucidation of compounds like this compound.

FTIR Spectroscopy:

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the FTIR spectrum would be dominated by bands corresponding to the vibrations of the aromatic rings and the carbon-fluorine bond.

The characteristic C-H stretching vibrations of the aromatic protons would appear in the region of 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings would give rise to a series of bands between 1400 and 1650 cm⁻¹. The most significant feature distinguishing this compound from acenaphthylene would be the C-F stretching vibration, which is expected to appear as a strong band in the region of 1000-1300 cm⁻¹. The exact position of this band would be sensitive to the electronic environment of the C-F bond. researchgate.netnist.gov

Raman Spectroscopy:

Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides information about vibrational modes that are associated with a change in the polarizability of the molecule. For this compound, the Raman spectrum would also show the characteristic aromatic C-H and C=C stretching modes. However, due to the different selection rules, some modes that are weak in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. The symmetric vibrations of the aromatic rings are typically strong in the Raman spectrum. The C-F stretching vibration would also be observable in the Raman spectrum.

The table below summarizes the key expected vibrational frequencies for this compound based on the known spectrum of acenaphthylene and the typical frequencies for C-F bonds.

| Vibrational Mode | Acenaphthylene (cm⁻¹) | This compound (cm⁻¹) (Hypothetical) |

| Aromatic C-H Stretch | 3040-3080 tandfonline.com | 3040-3090 |

| Aromatic C=C Stretch | 1400-1600 researchgate.net | 1400-1620 |

| C-F Stretch | N/A | 1000-1300 |

| Aromatic C-H Out-of-Plane Bend | 700-900 tandfonline.com | 700-900 |

Reactivity Studies and Mechanistic Investigations

Thermal Rearrangements and Cyclization Mechanisms

While specific studies on the thermal rearrangements and cyclization mechanisms solely focused on 5-fluoroacenaphthylene are not extensively detailed in the provided search results, the broader context of fluorinated compounds suggests that the fluorine substituent would play a significant role. In related systems, fluorine's high electronegativity can influence electron distribution, affecting the stability of intermediates and transition states in pericyclic reactions.

In the context of cyclization reactions, such as those involving hypervalent iodine reagents, the mechanism can be highly dependent on the substrate's functional groups. For instance, studies on unsaturated carboxylic acids and alcohols have shown that the reaction can proceed via either a "cyclization first and fluorination later" or a "fluorination first and cyclization later" pathway. The pKa of the functional group is a key determinant in which mechanism is favored. While not directly involving this compound, these findings highlight the intricate role that substituents and reaction conditions play in directing the course of cyclization reactions.

Electrophilic Addition Reactions to the Acenaphthylene (B141429) Moiety

The electron-rich double bond of the acenaphthylene core is susceptible to electrophilic attack. The presence of a fluorine atom at the 5-position is expected to modulate the reactivity of the double bond through its inductive and resonance effects.

Addition of Halogen-Fluorine (e.g., BrF, IF) Electrophiles

The reaction would proceed in two steps:

Electrophilic Attack: The π electrons of the acenaphthylene double bond attack the electrophilic portion of the reagent (e.g., the bromine atom in BrF).

Nucleophilic Attack: The fluoride (B91410) ion then acts as a nucleophile, attacking the resulting carbocation to form the final addition product.

Stereochemical Aspects of Addition Products

The stereochemistry of electrophilic addition reactions to alkenes can be either syn or anti, depending on the mechanism. If the reaction proceeds through a discrete, planar carbocation intermediate that has a sufficient lifetime, a mixture of syn and anti addition products would be expected. However, if the intermediate is a bridged halonium ion (e.g., a bromonium or iodonium (B1229267) ion), the subsequent nucleophilic attack typically occurs from the opposite face, leading to anti-addition. libretexts.org

For the addition of BrF or IF to this compound, the formation of a bridged halonium ion is a plausible mechanistic pathway. This would lead to a high degree of stereoselectivity, favoring the anti-addition product. The stereochemical outcome is a critical aspect of these reactions, providing insight into the nature of the reaction intermediates.

| Reactant | Electrophile | Plausible Intermediate | Expected Stereochemistry |

| This compound | BrF | Bridged Bromonium Ion | anti-addition |

| This compound | IF | Bridged Iodonium Ion | anti-addition |

Role as Mechanistic Marker Compounds

The unique properties of the fluorine atom make this compound a potentially valuable tool in mechanistic studies.

Utilization of Fluorine as a Label in Complex Reaction Mixtures

The fluorine atom, particularly the 19F isotope, which is 100% abundant and has a nuclear spin of 1/2, is an excellent NMR probe. In a complex reaction mixture, the 19F NMR spectrum can provide clear signals for fluorine-containing species, allowing for their identification and quantification without interference from the signals of other protons or carbons. This makes this compound and its derivatives useful for tracing the fate of molecules through intricate reaction pathways. The use of fluorine as a label is a well-established technique in medicinal chemistry and materials science to monitor metabolism and reaction progress.

Positional Blocking by Fluorine Substitution in Mechanistic Studies

The presence of a fluorine atom at a specific position on a molecule can serve as a "blocking group." Due to its strong carbon-fluorine bond and high electronegativity, a fluorine substituent can prevent reactions from occurring at that site. In mechanistic studies, this allows researchers to direct a reaction to other positions on the molecule and to probe the importance of a particular site in a reaction mechanism. By comparing the reactivity of this compound with that of unsubstituted acenaphthylene, one can elucidate the role of the C5 position in various transformations. This strategy of using fluorine substitution to block metabolic soft spots is a common practice in drug design.

Regioselectivity and Stereoselectivity in Reactions

The concepts of regioselectivity and stereoselectivity are central to understanding the outcomes of chemical reactions involving unsymmetrical reagents or substrates. For this compound, the fluorine atom breaks the symmetry of the parent acenaphthylene molecule, making the outcomes of addition reactions and other functionalizations a critical area of investigation.

Electrophilic Additions

In electrophilic addition reactions to the double bond of this compound, the regioselectivity is dictated by the stability of the resulting carbocationic intermediate. The electron-withdrawing nature of the fluorine atom is expected to destabilize a positive charge in its vicinity. Therefore, the addition of an electrophile (E+) to the C1=C2 double bond would preferentially occur at the C2 position. This leads to the formation of a carbocation at the C1 position, which is more distal from the electron-withdrawing influence of the fluorine atom on the aromatic ring. Subsequent attack by a nucleophile (Nu-) would complete the addition.

Table 1: Predicted Regioselectivity in Electrophilic Addition to this compound

| Reactant | Major Product | Minor Product | Rationale |

| H-X | 1-Halo-2-hydro-5-fluoroacenaphthylene | 2-Halo-1-hydro-5-fluoroacenaphthylene | Formation of the more stable C1-carbocation. |

| X₂ | 1,2-Dihalo-5-fluoroacenaphthylene | - | Formation of a bridged halonium ion intermediate. |

The stereoselectivity of these additions would depend on the nature of the electrophile and the reaction conditions. For instance, the addition of halogens is expected to proceed via a bridged halonium ion, leading to anti-addition of the two halogen atoms.

Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of complex cyclic systems. The regioselectivity of a Diels-Alder reaction involving this compound as the dienophile would be governed by the electronic matching of the diene and the dienophile. The fluorine substituent is predicted to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the C1=C2 double bond, enhancing its reactivity towards electron-rich dienes.

The regioselectivity would be determined by the orbital coefficients of the interacting frontier molecular orbitals. It is anticipated that the fluorine atom will polarize the double bond, influencing the alignment of the diene during the transition state.

Table 2: Predicted Regioselectivity in Diels-Alder Reactions of this compound

| Diene | Major Regioisomer | Rationale |

| 2-Methoxy-1,3-butadiene | Adduct with methoxy (B1213986) group at the position ortho to the C1 of the acenaphthylene moiety | Favorable orbital overlap between the HOMO of the diene and the LUMO of the dienophile. |

| 1-Substituted dienes | "Ortho" or "Meta" adduct depending on the electronic nature of the substituent | Governed by the matching of frontier molecular orbital coefficients. |

The stereoselectivity of the Diels-Alder reaction is typically syn-addition, meaning that the stereochemistry of the dienophile is retained in the product. Furthermore, the approach of the diene can lead to endo or exo products. The endo product is often favored due to secondary orbital interactions, though steric hindrance can favor the exo product.

Nucleophilic Aromatic Substitution

While less common for electron-rich aromatic systems, nucleophilic aromatic substitution (SNAAr) could be a potential reaction pathway for this compound under specific conditions, especially if further activating groups are present. The fluorine atom itself can act as a leaving group in SNAAr reactions. The regioselectivity of such a reaction would be highly dependent on the reaction mechanism (e.g., SNAr or benzyne-type mechanism) and the nature of the nucleophile.

In a classical SNAr mechanism, the presence of a strong electron-withdrawing group ortho or para to the fluorine atom would be required to stabilize the Meisenheimer complex intermediate. In the absence of such a group, the reaction is unlikely to proceed.

Computational and Theoretical Chemistry of 5 Fluoroacenaphthylene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. Despite its widespread use for studying related fluorinated aromatic compounds, specific DFT studies on 5-fluoroacenaphthylene are not found in the reviewed literature.

The electronic structure of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its reactivity and electronic properties. The HOMO-LUMO gap is a key indicator of chemical reactivity and is often used to predict the electronic absorption characteristics of a molecule. For other fluorinated PAHs, studies have shown that fluorine substitution can influence the HOMO-LUMO gap. However, no specific calculated value for the HOMO-LUMO gap of this compound has been reported in the available literature.

The introduction of a highly electronegative fluorine atom into the acenaphthylene (B141429) framework is expected to induce a significant dipole moment and alter the charge distribution across the molecule. Analysis of this would provide insights into its polarity and intermolecular interactions. While the influence of dipole moments on the chromatographic behavior of other fluorinated PAHs has been investigated, specific computational data regarding the dipole moment and a detailed Mulliken or Natural Bond Orbital (NBO) charge distribution for this compound are not available.

Time-Dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. Experimental observations on other fluorinated PAHs suggest that fluorine substitution typically results in a small bathochromic (red) shift in the UV-Vis spectrum compared to the parent compound. However, a theoretically predicted UV-Vis absorption spectrum for this compound, detailing the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, is not present in the surveyed scientific literature.

Non-Covalent Interactions Involving Fluorine

The fluorine atom can participate in various non-covalent interactions that are critical in supramolecular chemistry and materials science.

Halogen bonding is a directional, non-covalent interaction between a halogen atom (as a Lewis acid) and a Lewis base. The potential for the fluorine atom in this compound to engage in halogen bonding, and the nature of the electrostatic potential (σ-hole or π-hole) on its surface, are important aspects of its intermolecular behavior. Despite the growing interest in fluorine's ability to form such bonds, specific computational studies analyzing these interactions for this compound are absent from the literature.

Hydrogen Bonding Characteristics of Fluorinated Aromatic Systems

Information unavailable.

Molecular Conformation and Planarity Analysis

Information unavailable.

Influence of Fluorine Atom on Molecular Shape and Deviations from Planarity

Information unavailable.

Applications in Advanced Materials and Supramolecular Systems

Optoelectronic Materials Science

The quest for novel organic materials for electronic and optoelectronic devices is driven by the need for compounds with tailored properties such as high charge carrier mobility, efficient luminescence, and tunable energy levels. The fluorination of PAHs like acenaphthylene (B141429) is a key strategy in achieving these goals.

While specific research detailing the synthesis of 5-fluoroacenaphthylene for direct use in OLEDs and OFETs is not extensively documented, the broader class of acenaphthylene-containing polycyclic aromatic hydrocarbons (AN-PAHs) is recognized for its potential in organic functional materials. The non-alternant electronic structure of the acenaphthylene core enhances electron affinity, a desirable trait for n-type materials in organic electronics.

The synthesis of functionalized acenes and other small molecules for solution-processed OFETs is an area of active research, with some materials achieving high mobilities. psu.edu The introduction of fluorine, as seen in various aromatic systems, can improve the performance and stability of OFETs. For instance, fluorinated interfaces in OFETs have been shown to enhance photoresponsivity. rsc.org It is plausible that this compound could be synthesized and incorporated into larger molecular frameworks for these applications. The synthesis of related acenaphthylene derivatives often involves multi-step processes, including annulation reactions of acenaphthene (B1664957).

The parent molecule, acenaphthylene, is notably non-fluorescent. However, its derivatives can exhibit interesting photophysical properties. For example, certain para-substituted aryl bis(imino)acenaphthene zinc complexes are emissive in the solid state, with colors ranging from red to yellow. rsc.org The photophysical properties of acenaphthylene derivatives can be significantly tuned by substitution, leading to compounds with large Stokes shifts and potential applications as molecular probes.

The introduction of a fluorine atom in this compound is expected to modulate the electronic structure and could potentially induce or enhance fluorescence compared to the parent compound, a phenomenon observed in other fluorinated aromatic systems. The photophysical properties of some peri-substituted acyl pyrrolyl naphthalenes, which share a similar polycyclic core, show solvatochromism and enhanced emission in protic solvents due to intramolecular charge transfer.

Table 1: Photophysical Properties of Selected Acenaphthylene Derivatives

| Compound | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Stokes Shift (nm) | Potential Application | Reference |

| Pyrene-fused Acenaphthylene Derivative | 499 | 597 | 98 | Molecular Probes | |

| Fused Pyrrolyl Naphthalene (B1677914) Derivative | Varies with solvent | Varies with solvent | - | Fluorescent Sensors | |

| Yellow-Emitting Acenaphthylene-based PAH | - | 544 (fluorescence), 524 (phosphorescence) | - | Yellow OLEDs |

This table presents data for related acenaphthylene derivatives to illustrate the potential for tuning photophysical properties.

The electronic properties of acenaphthylene derivatives make them interesting candidates for organic solar cells (OSCs). researchgate.net Their good light-absorption and electron-accepting capabilities are beneficial for photovoltaic applications. researchgate.net Fluorination is a common strategy to improve the efficiency and stability of OSCs. While direct application of this compound in OSCs is not widely reported, the principles of using fluorinated building blocks are well-established.

Supramolecular Chemistry and Host-Guest Systems

The subtle yet powerful non-covalent interactions involving fluorine are pivotal in constructing well-defined supramolecular architectures.

Fluoroaromatic compounds play a significant role in molecular recognition, the specific binding of a guest molecule to a host. The unique electronic nature of the C-F bond can lead to specific interactions, such as halogen bonding and dipole-dipole interactions, which can be harnessed to design highly selective host-guest systems. While specific host-guest systems involving this compound are not detailed in the literature, the principles of molecular recognition using fluorescent probes and pseudopolyrotaxane nanosheets demonstrate how specific interactions can be utilized for sensing and delivery applications.

Environmental Analysis and Analytical Standards

Utilization as Internal Standards for Trace-Level PAH Analysis

The analysis of polycyclic aromatic hydrocarbons (PAHs) at trace levels is a critical aspect of environmental monitoring due to their potential carcinogenicity and toxicity. thermofisher.com Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence detection are common analytical techniques employed for this purpose. To ensure accuracy and precision in these measurements, internal standards are crucial to compensate for sample loss during preparation and instrumental variability.

Material Stability Enhancements

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, often leading to enhanced stability.

Improved Thermal, Oxidative, and Photodegradation Stability through Fluorination

Fluorination is a well-established strategy to enhance the thermal, oxidative, and photochemical stability of organic compounds. The high electronegativity of the fluorine atom and the strength of the carbon-fluorine bond contribute to these improvements. In the context of PAHs, fluorination can increase their resistance to degradation, a desirable property for materials used in demanding applications.

However, specific research detailing the thermal, oxidative, and photodegradation stability of this compound is not available in the current body of scientific literature. While general principles suggest that this compound would exhibit enhanced stability compared to its non-fluorinated counterpart, acenaphthylene, empirical data from dedicated studies are required to confirm and quantify these effects. Without such studies, any claims regarding the stability of this compound would be purely speculative.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways

The synthesis of acenaphthylene-containing PAHs has traditionally involved multi-step manipulations of acenaphthene (B1664957). However, modern organic chemistry presents numerous opportunities for more direct and efficient routes to 5-fluoroacenaphthylene and its derivatives. Future research will likely focus on late-stage C-H activation and fluorination, which avoids the lengthy preparation of pre-functionalized precursors.

Key emerging strategies could include:

Direct C-H Fluorination: Methods employing transition-metal catalysts (e.g., Palladium, Copper) or photoredox catalysis could enable the direct installation of a fluorine atom onto the acenaphthylene (B141429) backbone. These reactions offer high functional group tolerance and regioselectivity, which are crucial for accessing the C5 position specifically.

Tandem Annulation Reactions: Rhodium-catalyzed tandem penta- and hexaannulation reactions, which have been used to construct complex PAHs from simple aryl ketones, could be adapted for fluorinated starting materials to build the this compound core in a single, efficient cascade.

Deoxyfluorination of Phenolic Precursors: The synthesis of a 5-hydroxyacenaphthylene intermediate would open the door to powerful deoxyfluorination reagents like PhenoFluorMix™, providing a reliable pathway to the target compound.

Suzuki-Miyaura Coupling Cascades: Pd-catalyzed cascades involving dihalonaphthalenes and appropriate boronic esters can be used to construct the fluoranthene (B47539) skeleton and could be adapted for fluorinated analogues.

These advanced synthetic methods promise to make this compound more accessible, paving the way for broader investigation into its properties and applications.

| Potential Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages | Relevant Research Context |

| Direct C-H Fluorination | Pd or Cu catalysts, Selectfluor® | High efficiency, late-stage functionalization | |

| Tandem Annulation | Rh catalysts, alkynes | Rapid construction of complex core | |

| Deoxyfluorination | 5-hydroxyacenaphthylene, PhenoFluorMix™ | Use of readily available phenol (B47542) precursors | |

| Pd-Catalyzed Cascade | Dihalonaphthalenes, boronic esters | Modular synthesis of related structures |

Exploration of New Spectroscopic Probes

The introduction of a fluorine atom can significantly perturb the electronic structure and photophysical properties of a PAH. mdpi.com This makes this compound a candidate for development as a novel spectroscopic probe. The fluorine atom's high electronegativity can lower the HOMO and LUMO energy levels, often resulting in red-shifted absorption and emission spectra compared to the parent acenaphthylene. mdpi.com

Future research avenues include:

Fluorogenic Sensing: Investigating the sensitivity of this compound's fluorescence to its local environment (e.g., polarity, viscosity, presence of specific analytes). Protonation or interaction with other molecules can lead to significant changes in emission, a principle used in designing advanced chemical sensors. acs.org

¹⁹F NMR Probes: The fluorine nucleus is an exceptional NMR probe (spin ½, 100% natural abundance). This compound could be incorporated into larger systems (e.g., polymers, biomolecules) to report on structural changes, binding events, or reaction mechanisms via ¹⁹F NMR spectroscopy.

Solvatochromism Studies: A detailed study of how the absorption and emission maxima of this compound shift with solvent polarity would quantify its potential as a polarity-sensitive probe.

| Spectroscopic Property | Effect of Fluorination | Potential Application | Supporting Principle |

| Absorption/Emission | Red-shift in spectra | Probes for biological imaging or chemical sensing | mdpi.com |

| Quantum Yield | Modulation of fluorescence efficiency | Development of highly sensitive fluorescent tags | researchgate.net |

| NMR Spectroscopy | Introduction of ¹⁹F signal | Mechanistic studies, structural analysis of macromolecules |

Advanced Mechanistic Elucidations

Understanding reaction mechanisms is fundamental to controlling chemical transformations. This compound can serve as a powerful tool for elucidating complex reaction pathways involving the acenaphthylene core.

Kinetic Isotope Effect Analogue: The C-F bond is stronger than the C-H bond. While not a true isotope effect, comparing the reaction rates of acenaphthylene and this compound can provide insight into whether C-H (or C-F) bond cleavage is the rate-determining step.

Probing Electronic Effects: The fluorine atom acts as a strong inductive electron-withdrawing group. By studying how this influences the reactivity of the π-system—for example, in electrophilic aromatic substitution or cycloaddition reactions—researchers can build more accurate models of reactivity for this class of PAHs.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction intermediates and transition states. mdpi.comdigitellinc.com Experimental data from reactions of this compound would provide crucial benchmarks for validating and refining these computational models, leading to more predictive power for designing new reactions. Molecular dynamics simulations can further help elucidate fragmentation and isomerization pathways under energy input.

Expansion into Novel Material Applications

Acenaphthylene and its derivatives are recognized as valuable building blocks for π-conjugated organic semiconductors. The incorporation of fluorine is a well-established strategy for enhancing the performance and stability of materials used in organic electronics. acs.org

Potential applications for this compound-based materials include:

Organic Field-Effect Transistors (OFETs): Fluorination is known to lower the HOMO/LUMO energy levels, which can facilitate electron injection and transport, making materials suitable for n-type or ambipolar transistors. The enhanced oxidative stability imparted by fluorine is also a significant advantage.

Organic Light-Emitting Diodes (OLEDs): The tuned electronic properties of this compound could be harnessed to create new host or emissive materials with improved efficiency, color purity, and operational lifetime.

Organic Photovoltaics (OPVs): As a component of donor or acceptor materials in OPV active layers, the this compound unit could help optimize the energy level alignment necessary for efficient charge separation at the donor-acceptor interface.

Fluoropolymers: Incorporation into polymers can lead to materials with high thermal stability and chemical resistance, useful for specialized coatings and films.

Integration of Artificial Intelligence and Machine Learning in Design

The discovery and optimization of novel materials is often a time-consuming process. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate this cycle.

Future directions for integrating AI/ML with this compound research include:

Property Prediction: Training ML models on datasets of known fluorinated PAHs to rapidly and accurately predict the electronic and photophysical properties (e.g., band gap, emission wavelength, charge carrier mobility) of new, hypothetical derivatives of this compound. mdpi.com This allows for virtual screening of thousands of candidate molecules before committing to costly synthesis.

Inverse Design: Developing algorithms that, given a set of desired target properties, can propose novel molecular structures based on the this compound scaffold. This reverses the traditional trial-and-error approach to material design.

Synthesis Planning: Using AI tools to predict the most efficient and highest-yielding synthetic routes to complex target molecules derived from this compound, potentially identifying non-intuitive reaction pathways.

Data Analysis: Applying ML to analyze complex spectroscopic data, helping to deconvolve overlapping signals or identify subtle patterns that correlate with material performance.

The integration of these computational approaches will undoubtedly shorten the timeline from conceptualization to the realization of new functional materials based on this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.